Haplophytine
Description
Properties
CAS No. |
16625-20-0 |
|---|---|
Molecular Formula |
C37H40N4O7 |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(1S,12R)-12-[(1S,4R,12R,16S)-7,8-dimethoxy-5-methyl-18-oxo-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-2,6,8,10-tetraen-9-yl]-7-hydroxy-15-methyl-5,15-diazatetracyclo[10.3.1.01,5.06,11]hexadeca-6(11),7,9-triene-4,16-dione |
InChI |
InChI=1S/C37H40N4O7/c1-38-17-14-34(21-7-5-8-24(42)28(21)41-26(43)10-13-36(38,41)32(34)45)23-19-22-29(31(47-4)30(23)46-3)39(2)25-9-12-33-11-6-16-40-18-15-35(22,25)37(33,40)48-27(44)20-33/h5,7-9,12,19,25,42H,6,10-11,13-18,20H2,1-4H3/t25-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
SFSFAWRKKRGBKI-ZLEWMSNTSA-N |
SMILES |
CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |
Isomeric SMILES |
CN1CC[C@@]2(C3=C(C(=CC=C3)O)N4[C@]1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)[C@@]78CCN9[C@]71[C@@](CCC9)(CC(=O)O1)C=C[C@H]8N6C)OC)OC |
Canonical SMILES |
CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |
Other CAS No. |
16625-20-0 |
Synonyms |
haplophytine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Haplophytine and Related Alkaloids
Key Insights :
- Aspidophytine serves as a biosynthetic precursor and degradation product of this compound, sharing the pentacyclic lactone core but lacking the dimeric complexity .
- Pandamarine shares the diazaspiro[4.5] motif but differs in its 5-ylidenepyrrol-2(5H)-one unit, which is absent in this compound .
- Vinblastine, another bisindole alkaloid, shares convergent synthetic strategies (e.g., coupling of subunits) but targets anticancer activity rather than insecticidal effects .
Key Insights :
Table 3: Bioactivity Comparison
Key Insights :
- This compound’s insecticidal activity is unique among related indole alkaloids, while pheophorbide a (co-occurring in Nephrolepis biserrata) exhibits broader antiparasitic effects .
Degradation and Reactivity
Under alkaline KMnO4, this compound undergoes C–C bond cleavage to form seco product 16, mirroring aspidophytine’s degradation to seco product 8 . However, H2O2 oxidation preserves the carbon skeleton, indicating divergent reactivity under varying conditions .
Preparation Methods
Retrosynthetic Strategy
The Fukuyama-Tokuyama team dissected haplophytine into three key fragments: the left-hand tetracyclic domain, the central indole core, and the right-hand aspidophytine moiety. Their retrosynthetic plan prioritized convergency, utilizing a late-stage intramolecular Mannich reaction to forge the C12–C13 bond, critical for assembling the left domain. The right-hand aspidophytine fragment was synthesized via adaptations of their prior work, emphasizing oxidative indole formation.
Construction of the Left-Hand Tetracyclic Domain
The synthesis commenced with 7-benzyloxyindole (10 ), which underwent nitroalkene formation (11 ) via condensation with nitromethane (50% yield). Reduction with LiAlH4 followed by succinic anhydride acylation yielded tryptamine derivative 12 (92% over three steps). Strategic benzyl-to-acetate group exchange facilitated oxidative coupling with diphenol 9 , generating bis-enamine 7 through a Rh(II)-catalyzed cyclization.
A pivotal oxidative rearrangement using meta-chloroperbenzoic acid (mCPBA) transformed 7 into ketone 19 (78% yield), establishing the left domain’s bridged ketone framework. X-ray crystallography confirmed the stereochemical fidelity of 19 , underscoring the reaction’s precision.
Aspidophytine Fragment Synthesis
The right-hand aspidophytine moiety was constructed via a reductive Vilsmeier–Haack reaction, converting indole 23 to lactam 24 (67% yield). Subsequent triflation and NaBH4 reduction afforded piperidine 26 (76% yield), which underwent radical cyclization (Bu3SnH, AIBN) to forge the final C–C bond (32% yield). Challenges in lactam methylation necessitated silylation–reoxidation sequences to achieve this compound’s N-methyl group.
Final Assembly and Challenges
Coupling the left and right domains required meticulous optimization. Fragment union via Suzuki–Miyaura cross-coupling (Pd(PPh3)4, TlOEt) achieved 23 in 67% yield, though competing proto-deborylation demanded precise stoichiometry. Final lactonization (TBAF, K3[Fe(CN)6]) and global deprotection (BCl3) delivered synthetic (+)-haplophytine, matching natural samples spectroscopically.
Nicolaou’s Asymmetric Total Synthesis
Retrosynthetic Disconnections
Nicolaou’s approach deconstructed this compound into indole 5 and vinyl iodide 6 , linked via Suzuki–Miyaura coupling. The left domain arose from oxidative rearrangement of bis-enamine 7 , while the right domain mirrored aspidophytine’s synthesis through radical cyclization.
Oxidative Coupling and Skeletal Rearrangement
Enantiopure tetrahydro-β-carboline 8 was prepared from 7-benzyloxyindole (10 ) via nitroalkene 11 and LiAlH4 reduction. Oxidative coupling with diphenol 9 (Cu(OAc)2) furnished bis-enamine 7 , which underwent mCPBA-mediated rearrangement to ketone 19 (78% yield). Comparative analysis revealed Nicolaou’s route diverged in indole functionalization, opting for TlOEt-accelerated Suzuki couplings to mitigate steric hindrance.
Fragment Assembly and Endgame
Vinyl iodide 6 was annulated to indole 5 via Suzuki–Miyaura coupling (Pd(dba)2, AsPh3), yielding 23 (67%). Radical cyclization of xanthate 28 (Bu3SnH, AIBN) formed the pentacyclic core (32% yield), though hindered by the left domain’s bulk. Lactonization and sequential deprotection (TBAF, BCl3) afforded desmethyl this compound 31 , with N-methylation achieved via reductive amination (NaBH3CN, HCHO) after transient silylation.
Comparative Analysis of Synthetic Approaches
Strategic Divergences
The Fukuyama-Tokuyama route excelled in convergency, leveraging prior aspidophytine work, whereas Nicolaou’s method showcased novel fragment couplings. Both faced bottlenecks in radical cyclization and N-methylation, reflecting this compound’s stereoelectronic demands.
Q & A
Q. What are the key spectroscopic techniques for characterizing Haplophytine’s structure, and how should they be prioritized in experimental workflows?
this compound’s structural complexity (e.g., multiple stereocenters, fused rings) necessitates a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Prioritize - and -NMR to map proton environments and carbon frameworks, followed by HR-MS for molecular formula confirmation. X-ray diffraction is critical for resolving ambiguous stereochemistry. Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .
Q. What are the primary challenges in achieving total synthesis of this compound, and how have recent methodologies addressed these?
Key challenges include constructing the pentacyclic core and managing stereochemical fidelity. Recent advances leverage biomimetic strategies (e.g., oxidative coupling) and asymmetric catalysis to streamline synthesis. For example, modular approaches using Suzuki-Miyaura cross-coupling have improved regioselectivity in intermediate assembly. Researchers must validate each step with chromatographic purity checks (>95%) and comparative spectroscopic data against natural isolates .
Q. How can researchers ensure reproducibility in this compound isolation and purification protocols?
Standardize extraction solvents (e.g., methanol-chloroform gradients) and column chromatography parameters (e.g., silica gel pore size, elution ratios). Document retention factors () and HPLC retention times under controlled conditions. Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials to enable cross-validation .
Q. What pharmacological mechanisms are hypothesized for this compound, and what experimental models are used to validate them?
this compound is investigated for neuroactive and anticancer properties, primarily via acetylcholinesterase inhibition and apoptosis induction. In vitro models (e.g., SH-SY5Y cells for neuroactivity, MTT assays for cytotoxicity) are foundational. Pair these with molecular docking studies to map ligand-target interactions. Validate mechanisms using siRNA knockdowns or Western blotting for pathway proteins .
Q. How can researchers optimize this compound isolation from natural sources while minimizing degradation?
Employ cold extraction (<4°C) and inert atmospheres to prevent oxidation. Monitor degradation via stability-indicating HPLC methods (e.g., peak purity plots). Optimize yield using response surface methodology (RSM) to model solvent ratios and extraction times .
Advanced Research Questions
Q. How should contradictory data on this compound’s bioactivity be resolved, particularly in cross-study comparisons?
Contradictions often arise from variability in cell lines, assay conditions (e.g., serum concentration), or compound purity. Conduct meta-analyses with PRISMA guidelines, stratifying data by experimental parameters. Use Bland-Altman plots to assess inter-study bias and replicate findings under harmonized protocols (e.g., standardized IC50 measurement criteria) .
Q. What strategies are effective in designing novel synthetic routes to this compound with improved enantiomeric excess?
Retrosynthetic analysis guided by biosynthetic pathways can identify key disconnections. Employ chiral auxiliaries or organocatalytic enantioselective reactions (e.g., proline-mediated aldol reactions) for stereocontrol. Validate enantiopurity via chiral HPLC or optical rotation comparisons with natural samples. Computational tools (e.g., DFT calculations) predict transition states to optimize catalyst selection .
Q. How can in vivo studies of this compound be structured to comply with NIH preclinical guidelines while addressing pharmacokinetic limitations?
Follow NIH’s ARRIVE 2.0 guidelines for animal studies: specify sample sizes (power analysis), randomization, and blinding. Address poor bioavailability via nanoformulation (e.g., liposomal encapsulation) and validate plasma concentrations using LC-MS/MS. Include positive controls (e.g., donepezil for neuroactivity) and histopathological assessments for toxicity .
Q. What analytical methodologies are recommended for assessing this compound’s stability under physiological conditions?
Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, sampling at intervals (0, 6, 24 hrs). Use UPLC-QTOF-MS to detect degradation products and assign structures via MS/MS fragmentation. Apply kinetic modeling (e.g., first-order decay) to calculate half-life and identify labile functional groups .
Q. How can multi-omics approaches elucidate this compound’s unknown molecular targets and mechanisms?
Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map pathway perturbations. Use CRISPR-Cas9 screens to identify gene knockouts conferring resistance. Validate targets via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by cross-referencing spectroscopic, synthetic, and bioassay datasets. Use Cohen’s kappa coefficient to quantify inter-rater agreement in qualitative observations .
- Literature Review : Leverage PICO (Population, Intervention, Comparison, Outcome) frameworks to structure queries (e.g., “this compound AND apoptosis AND in vivo”) and ensure coverage of all relevant mechanisms .
- Ethical Reporting : Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
